(E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-11-14(2)24(23-13)19-22-16(12-26-19)9-10-21-18(25)8-7-15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCSYNBWFDPQO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure
The compound can be broken down into its key components:
- Acrylamide backbone : Provides a platform for various substitutions.
- Chlorophenyl group : Introduces electronic effects that can influence biological activity.
- Thiazole and pyrazole moieties : Known for their diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole rings. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The presence of the 2-chlorophenyl group may enhance the cytotoxic effects against various cancer cell lines.
Case Study
In a study by Evren et al. (2019), novel thiazole-integrated compounds were synthesized and tested against human lung adenocarcinoma cells (A549). One derivative demonstrated significant selectivity with an IC50 value indicating potent anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the thiazole ring has been correlated with increased antibacterial and antifungal activities.
Research Findings
A study reported that thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating their potential use as therapeutic agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of cell cycle progression : By interfering with key regulatory proteins involved in cell division.
- Induction of apoptosis : Through activation of caspases and other apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances cytotoxicity against cancer cells |
| Thiazole Moiety | Increases antimicrobial potency |
| Pyrazole Ring | Contributes to overall biological activity |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (E)-3-(2-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acrylamide?
- Methodology :
- Intermediate Preparation :
3,5-Dimethylpyrazole : Synthesized via reaction of acetylacetone with hydrazine hydrate under acidic conditions .
Thiophene/Thiazole Derivatives : Thiophene-2-carboxaldehyde reacts with ethylamine in the presence of reducing agents to form intermediates like 2-(thiophen-2-yl)ethylamine .
- Coupling Reaction : The acrylamide backbone is formed by reacting 3,5-dimethylpyrazole and thiazole intermediates with acryloyl chloride under basic conditions (e.g., NaOH or Et₃N) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole Synthesis | Acetylacetone, NH₂NH₂·H₂O, HCl | 85–90 | 92% |
| Thiazole Intermediate | Thiophene-2-carboxaldehyde, NaBH₄ | 75–80 | 89% |
| Final Coupling | Acryloyl chloride, Et₃N, DCM | 60–65 | 95% |
Q. How is the compound characterized structurally and spectroscopically?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (E-configuration) and substituent positions. Key signals: acrylamide NH (~8.5 ppm), thiazole C-H (~7.2 ppm) .
- IR : Amide C=O stretch (~1650 cm⁻¹), pyrazole C-N (~1550 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation; bond angles and π-π stacking interactions validated .
- Data Table :
| Technique | Key Peaks/Parameters | Confirmation |
|---|---|---|
| ¹H NMR | δ 8.5 (s, 1H, NH), δ 7.2–7.8 (thiophene) | E-configuration |
| ¹³C NMR | δ 168.5 (C=O), δ 148.2 (pyrazole) | Backbone integrity |
| X-ray | Bond length: C=O (1.23 Å), C-N (1.35 Å) | Stereochemistry |
Q. What reaction mechanisms are relevant to modifying this compound?
- Oxidation : Thiophene rings oxidize to sulfoxides using m-CPBA (meta-chloroperbenzoic acid) at 0–25°C .
- Reduction : Acrylamide C=C bonds are reduced to alkanes using NaBH₄ or LiAlH₄ .
- Substitution : Electrophilic substitution on pyrazole (e.g., nitration with HNO₃/H₂SO₄) introduces functional groups for SAR studies .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in kinase inhibition assays).
- Methodology :
Assay Validation : Verify buffer conditions (pH, ionic strength) and enzyme purity .
Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
